5-(3-Fluoro-4-methoxy-phenyl)-2H-pyrazol-3-ylamine
Description
5-(3-Fluoro-4-methoxy-phenyl)-2H-pyrazol-3-ylamine is a pyrazole derivative featuring a 3-fluoro-4-methoxyphenyl substituent at the 5-position of the pyrazole ring. The fluorine and methoxy groups on the phenyl ring likely influence electronic properties (e.g., electron-withdrawing vs. donating effects), solubility, and binding interactions in biological systems.
Properties
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-15-9-3-2-6(4-7(9)11)8-5-10(12)14-13-8/h2-5H,1H3,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMPRUDZASSNIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NN2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-methoxy-phenyl)-2H-pyrazol-3-ylamine typically involves multistep reactions. One common method includes the reaction of 3-fluoro-4-methoxyphenylhydrazine with ethyl acetoacetate under reflux conditions to form the corresponding pyrazole derivative. This intermediate is then subjected to further reactions, such as amination, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-4-methoxy-phenyl)-2H-pyrazol-3-ylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of methoxy-substituted pyrazole derivatives.
Scientific Research Applications
5-(3-Fluoro-4-methoxy-phenyl)-2H-pyrazol-3-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-methoxy-phenyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Key Research Findings
Role in Heterocyclic Synthesis: The indole-substituted analog 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine is a key intermediate in synthesizing pyrazolo[3,4-b]pyridines under solvent-free conditions using Fe3O4@MIL-101(Cr)-N(CH2PO3)₂ as a catalyst, achieving high yields (>80%) . This highlights the utility of pyrazolamine derivatives in constructing complex heterocycles.
Impact of Substituents :
- Fluorine Position : The 4-fluorophenyl analog (CAS 399-72-4) is commercially available and used in pharmaceutical intermediates, whereas the 3-fluoro-4-methoxy derivative may exhibit enhanced electronic effects due to the combined electron-withdrawing (F) and donating (OCH₃) groups .
- Methoxy vs. Methyl Groups : The methyl-substituted 5-Methyl-2-phenyl-2H-pyrazol-3-ylamine (65% yield) demonstrates the role of alkyl groups in modulating reactivity and biological activity, such as antimicrobial properties .
Catalytic and Synthetic Efficiency: The indole-substituted pyrazolamine participates in multicomponent reactions with aldehydes and 3-(cyanoacetyl)indole, facilitated by magnetic nanocatalysts, enabling rapid and eco-friendly synthesis of bioactive molecules .
Biological Activity
5-(3-Fluoro-4-methoxy-phenyl)-2H-pyrazol-3-ylamine, with the chemical formula CHFNO, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Weight | 207.20 g/mol |
| CAS Number | 1031793-29-9 |
| Structure | Structure |
| Synonyms | 3-(3-Fluoro-4-methoxyphenyl)-1H-pyrazol-5-ylamine |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that compounds with similar pyrazole structures often exhibit anti-inflammatory and anticancer properties by modulating key signaling pathways such as the NF-kB and MAPK pathways.
Anti-inflammatory Effects
Compounds with a pyrazole scaffold have been documented to exhibit anti-inflammatory properties. For example, research indicates that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases .
Case Studies
- Cytotoxicity Evaluation : In vitro studies conducted on pyrazole derivatives showed that modifications in the phenyl ring significantly influenced cytotoxicity against cancer cell lines. The introduction of fluorine and methoxy groups was associated with enhanced activity .
- Mechanistic Insights : A study examining the mechanism behind the anticancer effects of pyrazole derivatives revealed that they induce apoptosis through the activation of caspase pathways. This suggests that this compound may similarly trigger apoptotic pathways in cancer cells .
Research Findings Summary
A summary table of relevant findings from various studies is presented below:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(3-Fluoro-4-methoxy-phenyl)-2H-pyrazol-3-ylamine, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. For example, refluxing (E)-3-(substituted phenyl)-1-(4-fluoro-3-methylphenyl)prop-2-en-1-one with hydrazine hydrate in glacial acetic acid yields pyrazole derivatives. Reaction progress is monitored via TLC, and purification involves vacuum filtration and recrystallization .
- Characterization : Key intermediates are characterized using NMR (¹H/¹³C) and FTIR spectroscopy. For instance, the amino group in the pyrazole ring is confirmed by a singlet at δ 4.2–5.0 ppm in ¹H NMR, while FTIR shows N-H stretches near 3300–3400 cm⁻¹ .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Primary Techniques :
- X-ray crystallography : Determines absolute configuration and bond lengths (e.g., C–C mean deviation <0.002 Å, R factor <0.08) .
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced deshielding in aromatic protons at δ 7.2–7.8 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 262.0984 ± 0.001) .
Q. How is the purity of the compound validated in pharmacological studies?
- Methods :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content are matched to theoretical values (e.g., C: 58.2%, H: 4.3%, N: 16.0%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
- Approach :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to acetic acid .
- Catalysis : Lewis acids like ZnCl₂ (5 mol%) reduce reaction time from 8 h to 3 h, improving yields by 15–20% .
- Temperature control : Maintaining reflux at 110–120°C prevents side reactions (e.g., over-alkylation) .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Case Study : Discrepancies in ¹H NMR signals for the pyrazole NH₂ group (e.g., split peaks due to hindered rotation) can be addressed by:
- Variable-temperature NMR : Observing coalescence at elevated temperatures confirms dynamic exchange .
- DEPT-135 experiments : Differentiates CH₂ groups from NH₂ in crowded spectra .
Q. What strategies are used to establish structure-activity relationships (SAR) for pyrazole derivatives?
- Methodology :
- Bioisosteric replacement : Substituting the 3-fluoro-4-methoxy group with electron-withdrawing groups (e.g., -CF₃) enhances receptor binding in kinase assays .
- Pharmacophore modeling : QSAR studies using MOE or Schrödinger software identify critical H-bond donors (e.g., pyrazole NH) and aromatic interactions .
Q. How do crystallographic data inform solubility and bioavailability predictions?
- Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
